Cas no 897767-08-7 (3-[(2-Fluorobenzyl)sulfonyl]propanoic acid)
![3-[(2-Fluorobenzyl)sulfonyl]propanoic acid structure](https://www.kuujia.com/scimg/cas/897767-08-7x500.png)
3-[(2-Fluorobenzyl)sulfonyl]propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-[(2-fluorobenzyl)sulfonyl]propanoic acid
- ChemDiv2_003221
- 3-[(2-fluorophenyl)methylsulfonyl]propanoic acid
- MLS000046030
- HMS1378C09
- HMS2464O12
- SMR000031639
- propanoic acid, 3-[[(2-fluorophenyl)methyl]sulfonyl]-
- 3-[(2-Fluorobenzyl)sulfonyl]propanoic acid
-
- Inchi: 1S/C10H11FO4S/c11-9-4-2-1-3-8(9)7-16(14,15)6-5-10(12)13/h1-4H,5-7H2,(H,12,13)
- InChI Key: BDAQTOXUJYSRFY-UHFFFAOYSA-N
- SMILES: S(CCC(=O)O)(CC1C=CC=CC=1F)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 333
- Topological Polar Surface Area: 79.8
3-[(2-Fluorobenzyl)sulfonyl]propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748135-1g |
3-((2-Fluorobenzyl)sulfonyl)propanoic acid |
897767-08-7 | 98% | 1g |
¥4859.00 | 2024-04-26 | |
A2B Chem LLC | AX51913-1g |
3-[(2-Fluorobenzyl)sulfonyl]propanoic acid |
897767-08-7 | 95% | 1g |
$597.00 | 2024-04-19 | |
A2B Chem LLC | AX51913-500mg |
3-[(2-Fluorobenzyl)sulfonyl]propanoic acid |
897767-08-7 | >95% | 500mg |
$634.00 | 2023-12-29 | |
A2B Chem LLC | AX51913-250mg |
3-[(2-Fluorobenzyl)sulfonyl]propanoic acid |
897767-08-7 | 95% | 250mg |
$239.00 | 2024-04-19 |
3-[(2-Fluorobenzyl)sulfonyl]propanoic acid Related Literature
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
Additional information on 3-[(2-Fluorobenzyl)sulfonyl]propanoic acid
Introduction to 3-[(2-Fluorobenzyl)sulfonyl]propanoic Acid (CAS No. 897767-08-7)
3-[(2-Fluorobenzylsulfonyl]propanoic acid
is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 897767-08-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this compound, particularly the presence of a fluorobenzyl sulfonyl group and a propanoic acid moiety, contribute to its potential as a lead compound in the synthesis of novel therapeutic agents.
The< strong>fluorobenzyl sulfonyl group is a key structural element that imparts distinct chemical and biological properties to the molecule. Fluorine atoms are known for their ability to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. In particular, the introduction of fluorine at the para position of the benzyl ring can enhance metabolic stability, improve binding affinity to biological targets, and influence drug distribution and excretion. These properties make fluorinated compounds highly desirable in the pharmaceutical industry.
The< strong>sulfonyl group in 3-[(2-fluorobenzyl)sulfonyl]propanoic acid further contributes to the compound's reactivity and functionality. Sulfonyl groups are commonly found in a wide range of bioactive molecules and have been extensively studied for their role in drug design. They can serve as pharmacophores, interacting with various biological targets such as enzymes and receptors. The presence of a sulfonyl group can also enhance the solubility and bioavailability of drug candidates, which is crucial for their therapeutic efficacy.
The propanoic acid moiety at the C-terminal end of the molecule adds another layer of complexity and functionality. Propanoic acid derivatives have been explored for their potential applications in medicine, including antimicrobial, anti-inflammatory, and analgesic properties. The combination of these structural elements in 3-[(2-fluorobenzyl)sulfonyl]propanoic acid suggests that it may possess multiple biological activities, making it a valuable candidate for further investigation.
In recent years, there has been growing interest in the development of novel therapeutic agents targeting various diseases. The search for new chemical entities with improved efficacy and safety profiles has driven significant innovation in medicinal chemistry. 3-[(2-Fluorobenzyl)sulfonyl]propanoic acid represents one such effort to identify new lead compounds that could be optimized into effective drugs.
The< strong>fluorobenzylsulfonyl]propanoic acid has been investigated in several preclinical studies aimed at understanding its potential therapeutic applications. Initial research suggests that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathogenesis. For instance, studies have shown that derivatives of this class of compounds can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). These enzymes play critical roles in the production of pro-inflammatory mediators, making them attractive targets for anti-inflammatory therapies.
In addition to its anti-inflammatory potential, 3-[(2-fluorobenzyl)sulfonyl]propanoic acid has also been explored for its possible role in treating neurological disorders. The< strong>fluorobenzyl sulfonyl group is known to interact with specific neurotransmitter receptors, which could be leveraged to develop drugs that modulate central nervous system activity. Preliminary studies indicate that this compound may have neuroprotective effects, making it a promising candidate for conditions such as Alzheimer's disease or Parkinson's disease.
The< strong>sulfonyl group's ability to enhance binding affinity is particularly relevant in the context of drug design. By optimizing the structure around this pharmacophore, researchers can develop molecules with improved selectivity and potency against their target proteins. This is achieved by fine-tuning interactions with key amino acid residues in the binding pocket, which can be done through structural modifications such as changes in substituent groups or stereochemistry.
The synthesis of 3-[(2-fluorobenzyl)sulfonyl]propanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to introduce the< strong>fluorobenzyl moiety efficiently. Additionally, protecting group strategies may be necessary to prevent unwanted side reactions during synthesis.
The< strong>sulfonylation step is another critical aspect of producing this compound. Sulfonylation reactions typically involve reacting an alcohol or amine with a sulfonyl chloride or other sulfonic acid derivatives under controlled conditions. The choice of solvent and catalyst can significantly impact the reaction outcome, necessitating thorough optimization studies.
In conclusion, 3-[(2-fluorobenzyl)sulfonyl]propanoic acid (CAS No.< strong>897767-08-7) is a structurally complex organic compound with significant potential as a lead molecule in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further development into novel therapeutic agents targeting various diseases. Ongoing research continues to explore its biological activities and optimize its chemical structure for improved efficacy and safety profiles.
897767-08-7 (3-[(2-Fluorobenzyl)sulfonyl]propanoic acid) Related Products
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)




